3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique combination of nitrogen, oxygen, and sulfur atoms within its structure. This compound belongs to the isoxazole family, which is known for its diverse biological activities and significant applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method includes the reaction of α,β-acetylenic oximes with a suitable alkyne in the presence of a catalyst such as AuCl3 . Another approach involves the use of nitrile oxides generated in situ from oximes and chlorinating agents, followed by cycloaddition with alkenes .
Industrial Production Methods
Industrial production of this compound may leverage metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. For instance, the use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot synthesis of isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted isoxazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a five-membered ring containing nitrogen and oxygen.
Thiazole: Similar structure but contains sulfur instead of oxygen.
Oxazole: Contains oxygen and nitrogen in a five-membered ring but lacks the sulfur atom.
Uniqueness
3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to the presence of a methylthioethyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, reactivity, and bioactivity compared to other isoxazole derivatives .
Properties
Molecular Formula |
C8H12N2OS |
---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
3-(2-methylsulfanylethyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C8H12N2OS/c1-12-5-3-7-6-2-4-9-8(6)11-10-7/h9H,2-5H2,1H3 |
InChI Key |
UZOWYCDFPJQBJY-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1=NOC2=C1CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.